![molecular formula C17H22N2O3 B13984141 tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole compound. Spiro compounds are known for their unique three-dimensional structures, which make them valuable in drug discovery and development. These compounds often exhibit a variety of biological activities, making them key building blocks in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation and Cyclization: The starting material, ethyl 2-oxindoline-5-carboxylate, undergoes dianion alkylation and cyclization to form the spirocyclic intermediate.
Demethylation: The resulting spirocyclic oxindole intermediate is then demethylated to yield the target compound.
This synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial production .
Chemical Reactions Analysis
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like Raney Nickel.
Scientific Research Applications
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological receptors, making it useful in studying receptor-ligand interactions.
Industry: The compound’s scalable synthesis makes it valuable for industrial applications in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to various receptors, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target receptor .
Comparison with Similar Compounds
tert-Butyl 3-oxospiro[indoline-2,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which provides a rigid three-dimensional framework. Similar compounds include:
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: A spiroindole compound with applications in drug discovery.
These compounds share the spirocyclic core but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl 3-oxospiro[1H-indole-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-16(2,3)22-15(21)19-10-8-17(9-11-19)14(20)12-6-4-5-7-13(12)18-17/h4-7,18H,8-11H2,1-3H3 |
InChI Key |
BPECXUHUUIDUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


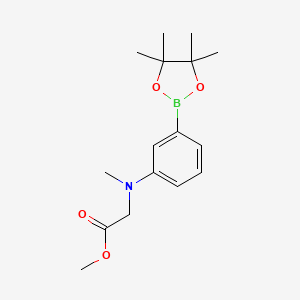
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

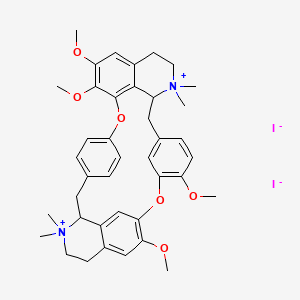
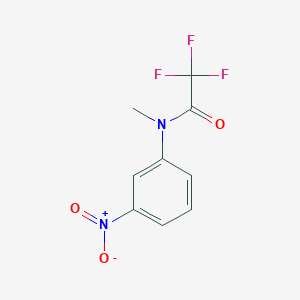

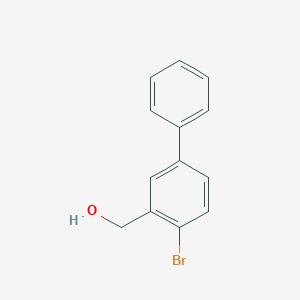

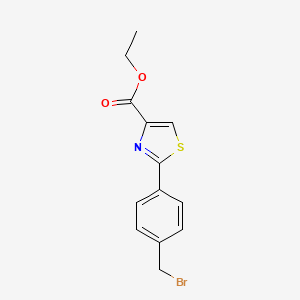

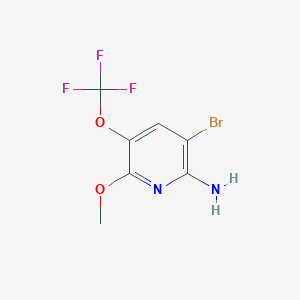
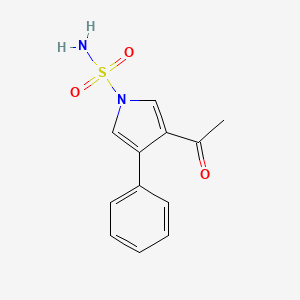

![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
